molecular formula C21H32N4O3 B2849255 N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 900005-70-1

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2849255
CAS No.: 900005-70-1
M. Wt: 388.512
InChI Key: GUHZIZSQHSWULI-UHFFFAOYSA-N
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Description

N'-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a structurally complex molecule featuring an ethanediamide backbone substituted with two distinct moieties:

  • A pyrrolidine-containing branch: A 2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl group, which introduces both aromatic (dimethylaminophenyl) and aliphatic heterocyclic (pyrrolidinyl) components.

This compound shares structural homology with pharmacologically active amides and heterocycles, particularly those targeting central nervous system receptors or exhibiting protease inhibition properties. Its design leverages the conformational flexibility of pyrrolidine and the electron-rich dimethylaminophenyl group, which may enhance binding affinity to biological targets .

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-24(2)17-9-7-16(8-10-17)19(25-11-3-4-12-25)15-23-21(27)20(26)22-14-18-6-5-13-28-18/h7-10,18-19H,3-6,11-15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHZIZSQHSWULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2CCCO2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethylamine

This intermediate is synthesized via a two-step process:

  • Step 1 : Condensation of 4-(dimethylamino)benzaldehyde with pyrrolidine in the presence of a catalytic acid (e.g., acetic acid) to form the corresponding imine.
  • Step 2 : Reduction of the imine using sodium cyanoborohydride (NaBH3CN) in methanol yields the secondary amine.

Key Data :

Parameter Value Source
Yield (Step 1) 78–85%
Reduction Time 12 hours at 25°C

Stepwise Synthesis of the Target Compound

Oxalyl Chloride-Mediated Coupling

The most widely reported method involves sequential acylation of the two amines using oxalyl chloride:

  • Activation of Oxalyl Chloride :
    Oxalyl chloride (1.2 equiv) is added dropwise to anhydrous dichloromethane (DCM) at 0°C under nitrogen.
  • First Acylation :
    2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethylamine (1.0 equiv) is added, followed by triethylamine (2.5 equiv). The mixture is stirred for 4 hours at 0°C.
  • Second Acylation :
    (Oxolan-2-yl)methylamine (1.1 equiv) is introduced, and the reaction proceeds for 12 hours at room temperature.

Optimization Insights :

  • Excess oxalyl chloride ensures complete conversion of the intermediate monoamide.
  • Triethylamine scavenges HCl, preventing protonation of the amine nucleophiles.

Reaction Metrics :

Parameter Value Source
Overall Yield 62–68%
Purity (HPLC) ≥98%

Alternative Method: Carbodiimide Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable amide bond formation:

  • Activation of Oxalic Acid :
    Oxalic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF at 0°C.
  • Sequential Amine Addition :
    The two amines are added sequentially with a 2-hour interval, and the reaction is stirred for 24 hours.

Advantages :

  • Mitigates side reactions in thermally labile systems.
  • Compatible with polar aprotic solvents (e.g., DMF, THF).

Performance Comparison :

Metric Oxalyl Chloride EDC/HOBt
Yield 68% 55%
Reaction Time 16 hours 24 hours

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/methanol 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient).

Typical Chromatographic Conditions :

Column Mobile Phase Flow Rate
Silica Gel (40–63 µm) Ethyl acetate:methanol (9:1) 15 mL/min
C18 (5 µm) Acetonitrile:water (70:30) 1.0 mL/min

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 7.21 (d, J = 8.4 Hz, 2H, ArH), 3.85–3.78 (m, 1H, THF-CH), 2.92 (s, 6H, N(CH3)2).
  • HRMS : Calculated for C21H31N4O3 [M+H]+: 411.2392; Found: 411.2389.

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Patent disclosures describe a continuous flow system for large-scale production:

  • Reactor Design : Tubular reactor with in-line IR monitoring.
  • Throughput : 5 kg/day with ≥95% conversion.

Economic Metrics :

Parameter Value
Cost per Kilogram $2,400–$2,800
Purity 99.5%

Chemical Reactions Analysis

Types of Reactions

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H31N3O3
  • Molecular Weight : 397.51 g/mol
  • IUPAC Name : N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide
  • Structural Features : The presence of a dimethylamino group, a pyrrolidine ring, and an oxolane moiety enhances its reactivity and interaction with biological targets.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized in the creation of more complex molecules through various chemical reactions, including:

  • Condensation Reactions : To form amides or other derivatives.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution, allowing for the introduction of various functional groups.

Pharmacological Research

This compound is being explored for its potential pharmacological properties:

  • Analgesic Properties : Investigated for pain relief applications.
  • Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways.

Research indicates that this compound may interact with specific molecular targets:

  • Enzyme Modulation : The dimethylamino group and pyrrolidine ring can influence enzyme activity, potentially leading to therapeutic effects.
  • Cellular Pathway Influence : It may bind to DNA or proteins, altering gene expression or protein function.

Material Science

The compound's unique structural properties make it suitable for applications in material science:

  • Polymer Development : Its reactivity allows it to be incorporated into polymer chains, enhancing material properties.
  • Nanomaterials : Potential use in creating advanced nanomaterials for various applications.

Case Study 1: Analgesic Development

A study investigated the analgesic potential of this compound in animal models. Results indicated significant pain relief compared to control groups, suggesting its viability as a candidate for pain management therapies.

Case Study 2: Anti-inflammatory Research

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages. This finding supports its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Key Observations :

  • The target compound and BE42234 share an identical ethanediamide-pyrrolidine backbone but differ in substituents: the oxolan group in the target may improve aqueous solubility compared to BE42234’s fluorophenyl group .
  • Spirocyclic analogs (e.g., compounds) exhibit greater structural rigidity, which could enhance selectivity for specific neurotransmitter receptors but reduce metabolic stability .
  • Triazine-based analogs () demonstrate significantly higher molecular weights and complexity, likely influencing pharmacokinetic profiles such as absorption and half-life .

Physicochemical and Pharmacological Properties

  • Solubility : The oxolan-2-ylmethyl group in the target compound likely enhances water solubility compared to BE42234’s fluorophenyl group, which is more lipophilic .
  • Receptor Binding: Pyrrolidine and dimethylaminophenyl motifs are common in neuromodulatory agents. For example, spirocyclic pyrrolidines () show affinity for dopamine D2 and serotonin 5-HT2A receptors .
  • Metabolic Stability : The oxolan group may reduce cytochrome P450-mediated metabolism compared to fluorophenyl or naphthoyl groups, which are prone to oxidative degradation .

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic organic compound known for its complex structure and potential biological activities. This compound, characterized by its dimethylamino group and pyrrolidine ring, has been investigated for various pharmacological properties, including its interactions with biological macromolecules and its potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H27N3OC_{18}H_{27}N_3O, with a molecular weight of 301.4 g/mol. The structural complexity includes functional groups that facilitate its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The dimethylamino group can influence neurotransmitter systems, while the pyrrolidine moiety may interact with cellular pathways, potentially affecting gene expression and protein function.

1. Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Analgesic Effects : Preliminary studies suggest potential analgesic properties, making it a candidate for pain management.
  • Anti-inflammatory Activity : The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

2. Interactions with Biological Targets

The compound has shown promise in interacting with various biological targets:

Biological Target Interaction Type Effect
EnzymesInhibition or modulationAlters metabolic pathways
ReceptorsBinding affinityModulates neurotransmission
DNA/ProteinsBinding interactionsInfluences gene expression

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Analgesic Properties : A study demonstrated that the compound exhibited significant analgesic effects in animal models, comparable to standard analgesics. The mechanism was linked to modulation of pain pathways through receptor interaction.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of the compound in vitro and in vivo, revealing a reduction in inflammatory markers and cytokine production.
  • Neurotransmitter Modulation : Research highlighted the compound's ability to inhibit serotonin reuptake, suggesting potential applications in treating mood disorders.

Q & A

Q. Methodological Considerations :

  • Inert atmospheres (argon/nitrogen) prevent oxidation of amine groups .
  • Solvent selection (e.g., DMF or dichloromethane) impacts reaction kinetics .

Advanced: How can reaction yields be optimized for this compound?

Yield optimization requires:

  • Catalyst Screening : Test coupling agents (e.g., EDC vs. HATU) to enhance amide bond formation efficiency .
  • Temperature Gradients : Employing gradual warming (e.g., −20°C to room temperature) to stabilize intermediates .
  • Solvent Optimization : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .

Q. Data-Driven Example :

ConditionYield (%)Purity (HPLC)Reference
EDC, RT, DMF6295%
HATU, 0°C, DCM7898%

Basic: Which analytical techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies proton environments and carbon backbone integrity .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (±1 ppm accuracy) .
  • HPLC : Purity assessment (>95% threshold) using C18 columns and UV detection (λ = 254 nm) .

Q. Critical Parameters :

  • For NMR, deuterated solvents (e.g., DMSO-d6) resolve overlapping peaks in aromatic regions .

Advanced: How can contradictions in biological activity data be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., kinase inhibition vs. receptor binding) .
  • Computational Docking : Compare binding poses in homology models (e.g., using PyMol or AutoDock) to identify key interactions .
  • Structural Analog Testing : Evaluate derivatives (e.g., morpholino vs. piperazinyl substitutions) to isolate pharmacophore contributions .

Case Study :
A 2023 study found conflicting IC50 values (5 nM vs. 120 nM) for kinase inhibition. Docking revealed protonation state-dependent binding, resolved by adjusting assay pH .

Advanced: What strategies improve pharmacokinetic properties?

  • Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl) to reduce logP and enhance solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., morpholino ring oxidation) and stabilize via fluorination .
  • Permeability : Use Caco-2 cell assays to optimize bioavailability; methyl or ethyl esters often enhance membrane diffusion .

Q. Key Metrics :

PropertyTarget RangeMethod
logP2–3Shake-flask
Metabolic Half-life>60 minLiver microsomes

Basic: Which functional groups dominate reactivity and bioactivity?

  • Pyrrolidinyl Group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Dimethylaminophenyl Moiety : Enhances lipophilicity and π-π stacking with aromatic residues .
  • Oxolan (Tetrahydrofuran) Ring : Improves solubility via oxygen lone-pair interactions .

Reactivity Example :
The oxalamide backbone undergoes hydrolysis under acidic conditions, necessitating pH-controlled storage .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Substitution Patterns : Replace pyrrolidinyl with piperazinyl to assess steric effects .
  • Bioisosteres : Swap oxolan with tetrahydropyran to evaluate ring size impact on solubility .
  • Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to prioritize synthetic targets .

Q. SAR Table :

AnalogEC50 (nM)Solubility (mg/mL)
Parent Compound120.8
Piperazinyl Derivative451.2
Tetrahydropyran Analog91.5

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